Boc-Protected Primary Amine Enables Orthogonal Conjugation and Deprotection Chemistry
tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate contains a tert-butyloxycarbonyl (Boc) protecting group on its primary amine terminus, a feature absent in clinically advanced ionizable lipids like ALC-0315, SM-102, and DLin-MC3-DMA [1]. The Boc group imparts stability during LNP assembly and can be quantitatively removed under mild acidic conditions (e.g., 20% TFA in DCM) to reveal a free primary amine . This liberated amine serves as a nucleophilic handle for site-specific conjugation to activated esters (NHS), isothiocyanates, or click chemistry reagents, enabling modular surface engineering of LNPs with targeting moieties, PEG polymers, or fluorescent labels.
| Evidence Dimension | Presence of Boc-protected primary amine for orthogonal conjugation |
|---|---|
| Target Compound Data | Contains Boc-protected primary amine (verified by NMR and MS; MW = 470.73 g/mol) |
| Comparator Or Baseline | ALC-0315 (CAS 2036272-55-4), SM-102 (CAS 2089251-47-6), DLin-MC3-DMA (CAS 1224606-06-7) - all lack Boc protecting group |
| Quantified Difference | Qualitative: Boc group present vs. absent; quantitative deprotection kinetics dependent on acid concentration |
| Conditions | Structural analysis via 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) |
Why This Matters
For procurement, this compound offers a synthetic entry point for creating tailored LNP formulations that are not accessible using off-the-shelf, fully elaborated ionizable lipids.
- [1] MedChemExpress. (n.d.). tert-Butyl 3-(7-((undecan-3-yloxy)carbonyl)heptylamino)propylcarbamate. Product Datasheet. View Source
